3-Methylcyclohex-2-en-1-ol;propanoic acid
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Overview
Description
3-Methylcyclohex-2-en-1-ol;propanoic acid is a compound that combines the structural features of both 3-methylcyclohex-2-en-1-ol and propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylcyclohex-2-en-1-ol typically involves the Ireland-Claisen rearrangement of a 3-methyl-substituted ester of (1R)-3-methyl-2-cyclohexen-1-ol as a key step . Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid . The preparation of propanoic acid can be achieved through the hydrolysis of propionitrile or the oxidation of propionaldehyde.
Industrial Production Methods
Industrial production of 3-methylcyclohex-2-en-1-ol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Propanoic acid is industrially produced by the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst.
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclohex-2-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with aldehydes and ketones to form enones, which are important intermediates in organic synthesis .
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for the reduction of 3-methylcyclohex-2-en-1-ol.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include enones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methylcyclohex-2-en-1-ol has several scientific research applications:
Biology: Acts as an antiaggregative pheromone isolated from Dendroctonus, exhibiting potent activity.
Industry: Utilized in the production of flavors and fragrances due to its distinct odor.
Mechanism of Action
The mechanism of action of 3-methylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. As an antiaggregative pheromone, it likely interacts with receptors in the nervous system of insects, inhibiting aggregation behavior . In medicinal applications, it may interact with vitamin D receptors, influencing calcium homeostasis and bone health.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclohexen-1-one: A cyclic ketone with similar structural features but different chemical properties.
1-Methyl-1-cyclohexen-3-ol: Another isomer with a different position of the hydroxyl group.
Uniqueness
3-Methylcyclohex-2-en-1-ol is unique due to its dual functionality as both an alcohol and an enone, allowing it to participate in a wide range of chemical reactions and applications. Its role as an antiaggregative pheromone further distinguishes it from other similar compounds.
Properties
CAS No. |
61441-60-9 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-methylcyclohex-2-en-1-ol;propanoic acid |
InChI |
InChI=1S/C7H12O.C3H6O2/c1-6-3-2-4-7(8)5-6;1-2-3(4)5/h5,7-8H,2-4H2,1H3;2H2,1H3,(H,4,5) |
InChI Key |
RSLMSHUTROTFES-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CC1=CC(CCC1)O |
Origin of Product |
United States |
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